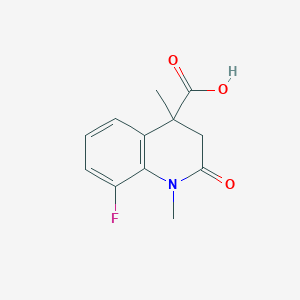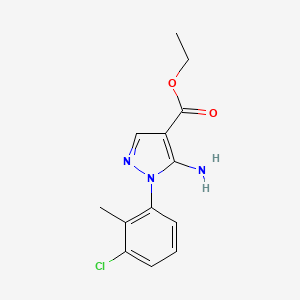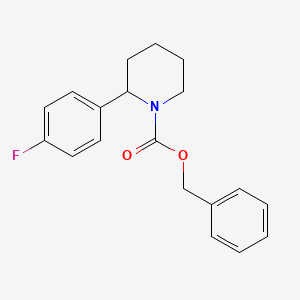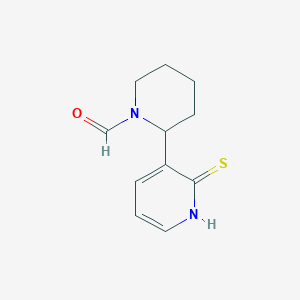
3-Propoxybenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials and the efficiency of the reaction.
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the Knoevenagel condensation followed by cyclization and aromatization are commonly employed . The use of catalysts and controlled reaction environments is crucial to achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Propoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
3-Propoxybenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The propoxy and carboxylic acid groups further enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with phototoxic properties used in dermatological treatments.
Bergapten: Another benzofuran derivative with applications in treating skin disorders.
Uniqueness: 3-Propoxybenzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The propoxy group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. The carboxylic acid group allows for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
VCUHQTWSJZHXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)
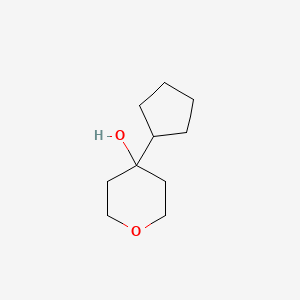
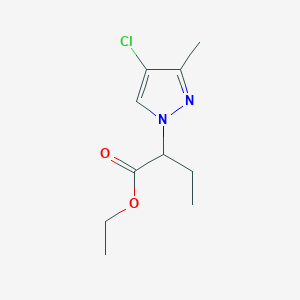
![3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester](/img/structure/B11809762.png)
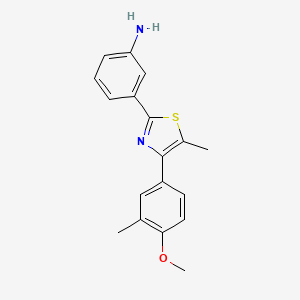


![7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11809793.png)
